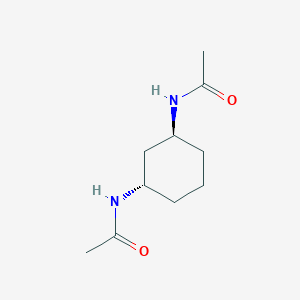
N,N'-(Cyclohexane-1,3-diyl)diethanimidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid is a chemical compound characterized by the presence of a cyclohexane ring substituted at the 1 and 3 positions with ethanimidic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid typically involves the reaction of cyclohexane-1,3-diamine with ethyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the intermediate and to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethanimidic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the cyclohexane ring.
Reduction: Amine derivatives.
Substitution: Substituted ethanimidic acid derivatives.
Scientific Research Applications
N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-diamine: A precursor in the synthesis of N,N’-(Cyclohexane-1,3-diyl)diethanimidic acid.
Cyclohexane-1,3-dione: Shares the cyclohexane ring structure but differs in functional groups.
Properties
CAS No. |
32189-21-2 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-[(1S,3S)-3-acetamidocyclohexyl]acetamide |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m0/s1 |
InChI Key |
SIJKWVBXFDJWOY-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC[C@@H](C1)NC(=O)C |
Canonical SMILES |
CC(=O)NC1CCCC(C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















